molecular formula C21H18BrNO3 B4970733 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B4970733
M. Wt: 412.3 g/mol
InChI Key: WAWDHBJYONLCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound with the molecular formula C21H18BrNO3. This compound is characterized by its unique structure, which includes a brominated dimethoxyphenyl group attached to a benzoquinolinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 4,5-dimethoxyphenylacetic acid, followed by cyclization and further functionalization to introduce the benzoquinolinone moiety . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted benzoquinolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects .

Properties

IUPAC Name

4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-25-18-10-13(9-17(22)21(18)26-2)16-11-19(24)23-20-14-6-4-3-5-12(14)7-8-15(16)20/h3-10,16H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWDHBJYONLCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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